![molecular formula C5H9N3 B1395990 1-ethyl-1H-imidazol-5-amine CAS No. 99979-67-6](/img/structure/B1395990.png)
1-ethyl-1H-imidazol-5-amine
Overview
Description
Imidazole is a planar 5-membered ring that exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . It is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D , and is highly soluble in water .
Synthesis Analysis
Recent advances in the synthesis of imidazoles have highlighted the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Molecular Structure Analysis
Imidazole is a planar 5-membered ring . It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . Imidazole is a highly polar compound, as evidenced by its electric dipole moment of 3.67 D .Chemical Reactions Analysis
The synthesis of imidazoles often involves the formation of one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides as well as aromatic and saturated heterocycles .Physical And Chemical Properties Analysis
1-ethyl-1H-imidazol-5-amine has an estimated boiling point of 179.1 degrees Celsius and a melting point of 32.9 degrees Celsius. It has a density of 1.04 g/ml and is soluble in both water and ethanol.Scientific Research Applications
Anti-inflammatory and Antioxidant Activity
“1-ethyl-1H-imidazol-5-amine” derivatives have been synthesized and evaluated for their potential anti-inflammatory and antioxidant activities. These properties make them candidates for the development of new therapeutic agents aimed at treating conditions associated with inflammation and oxidative stress .
Synthesis of Substituted Imidazoles
Imidazole compounds, including those related to “1-ethyl-1H-imidazol-5-amine”, are key components in functional molecules used in various applications. Advances in the regiocontrolled synthesis of substituted imidazoles highlight their importance in chemical synthesis and potential everyday applications .
Antimicrobial Potential
Compounds containing the imidazole moiety have been synthesized and evaluated for their antimicrobial potential against common pathogens such as Staphylococcus aureus and Escherichia coli. This indicates that “1-ethyl-1H-imidazol-5-amine” could be utilized in the development of new antimicrobial agents .
Chemical Synthesis and Catalysis
Imidazole derivatives are involved in chemical synthesis protocols that produce various substituted imidazoles, which can be further used in catalysis or as building blocks for more complex molecules .
Development of Functionalized Imidazoles
Functionalized imidazoles, which could include derivatives of “1-ethyl-1H-imidazol-5-amine”, are accessible through novel synthesis protocols. These compounds have potential applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
1-Ethyl-1H-imidazol-5-amine is a derivative of the imidazole heterocyclic compound . Imidazoles are key components in functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals . .
Mode of Action
For instance, some imidazoles displace His-tag proteins from nickel coordination in biochemical applications . The specific interactions of 1-ethyl-1H-imidazol-5-amine with its targets would depend on the specific biochemical context and the nature of the target molecules.
Biochemical Pathways
Imidazoles are known to be involved in a wide range of biochemical processes . The exact pathways affected by 1-ethyl-1H-imidazol-5-amine would depend on its specific targets and the biochemical context.
Safety and Hazards
Future Directions
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . It is due to their versatility and utility in a number of these areas that expedient methods for the synthesis of imidazoles are both highly topical and necessary .
properties
IUPAC Name |
3-ethylimidazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c1-2-8-4-7-3-5(8)6/h3-4H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGOABOETDHPKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-ethyl-1H-imidazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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